molecular formula C22H23N3O2 B2795848 N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide CAS No. 1448046-17-0

N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2795848
CAS No.: 1448046-17-0
M. Wt: 361.445
InChI Key: USGMEFLCIUNDRI-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS 1448046-17-0) is a synthetic small molecule with a molecular formula of C22H23N3O2 and a molecular weight of 361.44 g/mol . This compound belongs to the class of piperidine carboxamide derivatives, which are of significant interest in medicinal chemistry for their potential to interact with key biological targets . Its structure features a naphthalene group, a lipophilic aromatic system capable of π-π stacking interactions, linked via a methylene bridge to a piperidine-1-carboxamide core. This central piperidine ring is further functionalized with an ether linkage to a pyridin-2-yloxy moiety, introducing a hydrogen-bond acceptor and enhancing the molecule's potential for target engagement . The specific three-dimensional arrangement conferred by the 4-(pyridin-2-yloxy) substitution on the piperidine ring may influence its binding affinity and selectivity in biological assays.Piperidine derivatives are extensively explored in pharmacological research, particularly as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . The structural motifs present in this compound—specifically the lipophilic naphthalene and the heteroaromatic pyridine—are common features in inhibitors targeting the bacterial electron transport chain, suggesting potential utility in anti-tuberculosis research . Furthermore, structurally related piperidine and piperazine carboxamides have been identified as potent modulators of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system, indicating potential research applications in neuroscience for studying pain, anxiety, and inflammation . Researchers can leverage this compound as a valuable chemical tool or a building block for probing these and other biological pathways, studying structure-activity relationships (SAR), and developing novel therapeutic agents.This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-pyridin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(24-16-18-8-5-7-17-6-1-2-9-20(17)18)25-14-11-19(12-15-25)27-21-10-3-4-13-23-21/h1-10,13,19H,11-12,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGMEFLCIUNDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Piperidine Carboxamide Derivatives with Aromatic Substituents

Key Compounds:
  • (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17)

    • Structural Features : Retains the naphthalene moiety but substitutes the pyridinyloxy group with tetrahydro-2H-pyran-4-yl.
    • Synthesis : Yield of 78% via reductive amination, indicating efficient synthesis with bulky substituents .
    • Metabolic Stability : Demonstrated moderate stability in human liver microsomes (HLM), with a half-life >60 minutes .
  • (R)-1-(2-Methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine (Compound 11)

    • Structural Features : Replaces the carboxamide with a methanamine linker and introduces a methoxypyridinyl group.
    • Synthesis : Low yield (14%), likely due to challenges in reducing the intermediate amide to an amine .
Comparison with Target Compound:
  • The pyridin-2-yloxy group in the target compound may offer stronger π-π stacking interactions compared to the methoxypyridinyl or tetrahydro-2H-pyran-4-yl groups in analogues .

Benzimidazolone-Piperidine Hybrids

Key Compounds:
  • N-(4-Iodophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 8)

    • Structural Features : Incorporates a benzimidazolone ring system linked to the piperidine carboxamide.
    • Synthesis : High yield (90%) via urea formation, suggesting robustness of the synthetic route .
  • N-(4-Nitrophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 10)

    • Structural Features : Nitrophenyl substituent introduces strong electron-withdrawing effects.
    • Synthesis : Lower yield (68%) compared to iodophenyl derivatives, likely due to steric or electronic factors .
Comparison with Target Compound:
  • The benzimidazolone core in these compounds may enhance binding to enzymes like 8-oxoguanine DNA glycosylase (OGG1), whereas the target compound’s pyridinyloxy group could favor FAAH inhibition .

FAAH-Targeting Piperidine Carboxamides

Key Compounds:
  • PF-3845 (4-(3-(5-(Trifluoromethyl)pyridin-2-yloxy)benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)

    • Structural Features : Trifluoromethylpyridinyloxy group and pyridin-3-yl carboxamide.
    • Activity : Potent covalent FAAH inhibitor with demonstrated efficacy in inflammatory pain models .
  • Redafamdastatum (N-(Pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide)

    • Structural Features : Pyridazinyl carboxamide and trifluoromethylpyridinyloxy group.
    • Activity : FAAH inhibitor with improved selectivity over carboxylesterases .
Comparison with Target Compound:
  • The trifluoromethyl group in PF-3845 and redafamdastatum enhances metabolic stability and target affinity. The target compound’s naphthalenylmethyl group may confer distinct pharmacokinetic properties, such as prolonged half-life due to increased lipophilicity .

GPCR-Targeting Analogues

Key Compounds:
  • BIBN4096BS (CGRP Receptor Antagonist)

    • Structural Features : Dibromo-hydroxyphenyl and quinazolinyl groups.
    • Activity : Potent calcitonin gene-related peptide (CGRP) receptor antagonist .
  • MK0974 (NK1 Receptor Antagonist)

    • Structural Features : Difluorophenyl and imidazo[4,5-b]pyridinyl groups.
    • Activity : Neurokinin-1 (NK1) receptor antagonist with clinical applications in migraine .
Comparison with Target Compound:
  • The absence of charged or polar groups in the target compound may limit GPCR affinity but enhance passive diffusion across biological barriers .

Metabolic Stability in Liver Microsomes

Compound HLM Half-Life (min) Mouse LM Half-Life (min) Reference
Target Compound Not reported Not reported -
Compound 17 >60 >60
PF-3845 >60 (estimated) >60 (estimated)

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Replace DMF with acetonitrile to reduce side reactions.
  • Catalysis : Add catalytic KI to enhance SNAr efficiency.
  • Temperature Control : Maintain 90°C ± 2°C for consistent reaction rates.
    Yield improvements (from ~60% to >85%) are achievable by slow reagent addition and inert gas purging to prevent oxidation .

How do the structural features of this compound influence its potential biological activity?

Answer:
Key structural determinants of activity include:

  • Piperidine Core : Conformational flexibility enables adaptation to diverse binding pockets (e.g., GPCRs or ion channels).
  • Pyridin-2-yloxy Group : Participates in hydrogen bonding via the ortho-nitrogen, critical for target engagement (e.g., kinase inhibition).
  • Naphthalene Moiety : Enhances hydrophobic interactions and bioavailability (LogP ~3.2 predicted).
  • Carboxamide Linker : Stabilizes intermolecular interactions through dipole-dipole forces.

These features are associated with CNS activity, as seen in analogs targeting neurotransmitter transporters .

What advanced techniques are recommended for studying the compound's interaction with neurological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to dopamine receptors (e.g., DRD2) immobilized on sensor chips.
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability over 100-ns trajectories.
  • Cryo-EM : Resolve compound-bound structures of ion channels (e.g., Nav1.7) at 3–4 Å resolution.
  • Electrophysiology : Patch-clamp assays on neuronal cells to assess modulation of ion currents.

SPR data from analogs show KD values in the nM range, suggesting high affinity .

How can researchers resolve contradictions in reported pharmacological data for structural analogs of this compound?

Answer:
Stepwise Approach :

Structure-Activity Relationship (SAR) Analysis : Compare analogs with substitutions at the pyridine (e.g., 2- vs. 4-position) or naphthalene (methyl vs. halogen groups).

Assay Standardization : Replicate binding assays (e.g., radioligand displacement) under uniform conditions (pH 7.4, 25°C).

Meta-Analysis : Aggregate data from ≥5 independent studies to identify outliers (e.g., IC₅₀ variations >10-fold).

Crystallographic Validation : Resolve co-crystal structures to confirm binding modes.

For example, pyridin-4-yloxy analogs show reduced blood-brain barrier penetration due to increased polarity, explaining lower in vivo efficacy .

What methodologies are employed to characterize the compound's stability under physiological conditions?

Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC-MS (C18 column, 0.1% formic acid mobile phase).
  • Oxidative Stress Testing : Expose to 0.1% H₂O₂; quantify carboxamide cleavage products.
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) for 48 hours.

Data from related piperidine carboxamides indicate t₁/₂ > 8 hours in plasma, suggesting moderate metabolic stability .

How does the electronic configuration of the pyridin-2-yloxy moiety affect the compound's reactivity in medicinal chemistry applications?

Answer:

  • Electron-Withdrawing Effect : The pyridine ring withdraws electron density from the piperidine nitrogen, increasing susceptibility to electrophilic attack at the 3-position.
  • Hydrogen Bond Acceptor Capacity : The ortho-nitrogen forms strong H-bonds (e.g., with kinase catalytic lysines), enhancing target affinity.
  • Tautomeric Effects : Pyridin-2-yloxy’s resonance stabilization reduces off-target reactivity compared to phenyl ethers.

DFT calculations (B3LYP/6-31G*) show a charge density of −0.32 e⁻ on the pyridine nitrogen, correlating with observed binding selectivity .

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